1-Bromo-4-chloro-2-(4,4,4-trifluorobutoxy)benzene
Description
Properties
IUPAC Name |
1-bromo-4-chloro-2-(4,4,4-trifluorobutoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClF3O/c11-8-3-2-7(12)6-9(8)16-5-1-4-10(13,14)15/h2-3,6H,1,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTDORRZSGCCNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCCCC(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
Williamson ether synthesis is a two-step process involving alkoxide formation and nucleophilic substitution. For the target compound, this method requires a phenol precursor with bromo and chloro substituents at positions 1 and 4, respectively.
Synthesis of 1-Bromo-4-chloro-2-phenol
-
Nitration : 4-Chlorophenol is nitrated at position 2 using HNO₃/H₂SO₄, yielding 4-chloro-2-nitrophenol.
-
Bromination : Electrophilic bromination with Br₂/FeBr₃ introduces bromo at position 1 (ortho to nitro).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amine, forming 1-bromo-4-chloro-2-aminophenol.
-
Diazotization & Hydrolysis : Treatment with NaNO₂/HCl followed by H₂O replaces the amine with hydroxyl.
Etherification
The phenol intermediate reacts with 4,4,4-trifluorobutyl bromide in the presence of K₂CO₃/DMF at 80°C for 12 hours.
Table 1: Williamson Ether Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 85% |
| Bromination | Br₂, FeBr₃, 25°C | 78% |
| Reduction | H₂, Pd-C, EtOH | 90% |
| Etherification | CF₃(CH₂)₃Br, K₂CO₃, DMF, 80°C | 65% |
Nucleophilic Aromatic Substitution
Direct Substitution Strategy
This method leverages electron-withdrawing groups (Br, Cl) to activate the benzene ring for nucleophilic attack by trifluorobutoxide.
Substrate Preparation
1-Bromo-4-chloro-2-fluorobenzene is treated with NaH to generate a fluoride leaving group.
Reaction with Trifluorobutoxide
4,4,4-Trifluorobutanol is deprotonated with NaH in THF, forming the alkoxide, which displaces fluoride at 120°C.
Table 2: Nucleophilic Aromatic Substitution Parameters
| Parameter | Value |
|---|---|
| Substrate | 1-Bromo-4-chloro-2-fluorobenzene |
| Nucleophile | CF₃(CH₂)₃ONa |
| Solvent | DMF |
| Temperature | 120°C |
| Yield | 55% |
Coupling Reactions
Ullmann-Type Coupling
Copper-catalyzed coupling of 1-bromo-4-chloro-2-iodobenzene with 4,4,4-trifluorobutanol under basic conditions.
Reaction Conditions :
Photoredox-Mediated C–H Alkoxylation
Visible-light-driven functionalization using eosin Y as a photocatalyst:
-
Substrate : 1-Bromo-4-chlorobenzene
-
Alkoxylation : Reacts with 4,4,4-trifluorobutanol under blue LED irradiation.
-
Conditions : Eosin Y (2 mol%), O₂, DCM, 25°C, 48 hours.
Diazotization & Halogenation
Sequential Halogenation
-
Diazotization of 2-Amino-4-chlorophenol :
-
Trifluorobutoxy Introduction :
Table 3: Diazotization-Halogenation Protocol
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Diazotization | NaNO₂, HBr | 0°C | 88% |
| Bromination | CuBr, HBr | 40°C | 75% |
| Etherification | CF₃(CH₂)₃Br, K₂CO₃ | 80°C | 65% |
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Williamson | High selectivity | Multi-step synthesis | 65% |
| Nucleophilic Substitution | Direct | Low reactivity | 55% |
| Ullmann Coupling | Mild conditions | Requires iodinated substrate | 60% |
| Photoredox | C–H activation | Moderate yields | 50% |
Chemical Reactions Analysis
1-Bromo-4-chloro-2-(4,4,4-trifluorobutoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding phenols or quinones, and reduction reactions to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds, using palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-4-chloro-2-(4,4,4-trifluorobutoxy)benzene has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Bromo-4-chloro-2-(4,4,4-trifluorobutoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms and trifluorobutoxy group can form strong interactions with active sites, leading to inhibition or modulation of biological activity . The compound’s aromatic structure allows it to participate in π-π stacking interactions and hydrogen bonding, further influencing its activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Driven Physical Properties
Fluorinated Alkoxy Chains
Trifluoromethyl vs. Trifluorobutoxy
- 1-Bromo-4-chloro-2-(trifluoromethyl)benzene (): Substituent: Trifluoromethyl (-CF₃). Molecular weight: 259.45 g/mol. Boiling point: 189.7°C (vs. estimated higher bp for trifluorobutoxy due to longer chain). LogP: 4.18 (higher than non-fluorinated analogs). Reactivity: The electron-withdrawing -CF₃ group directs electrophilic substitution to meta positions, whereas the trifluorobutoxy group acts as a weaker electron-withdrawing substituent .
Halogenation Patterns
Steric and Electronic Effects
Biological Activity
1-Bromo-4-chloro-2-(4,4,4-trifluorobutoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological effects, and relevant studies that highlight its significance in various fields.
- Chemical Formula : C₉H₈BrClF₃O
- Molecular Weight : 303.5 g/mol
- Boiling Point : Approximately 212.4 °C
- Density : 1.743 g/cm³
Biological Activity Overview
The biological activity of this compound has been explored in several studies, indicating its potential as a therapeutic agent and its implications in toxicology.
The compound's biological activity can be attributed to its ability to interact with various cellular pathways. Its halogenated structure allows it to participate in electrophilic substitutions, which may affect biological molecules such as proteins and nucleic acids.
Toxicological Studies
Research has indicated that compounds similar to this compound exhibit significant toxicity profiles. For instance:
Acute Toxicity Studies
In a series of acute toxicity studies conducted on rodents:
- LD50 Values : The median lethal dose (LD50) was found to be approximately 2,700 mg/kg when administered orally.
- Symptoms Observed : Tremors, weight loss (3–19%), and respiratory distress were noted at various doses.
Inhalation Toxicity Studies
Inhalation studies revealed:
- LC50 Values : The lethal concentration (LC50) was around 18,000 mg/m³.
- Effects : Loss of righting reflex and labored breathing were observed at concentrations exceeding 14,000 mg/m³.
Case Studies and Research Findings
| Study Type | Organism | Dose/Exposure | Observed Effects |
|---|---|---|---|
| Oral Toxicity Study | Rats | 2,700 mg/kg | Tremors, weight loss |
| Inhalation Toxicity Study | Rats | 18,000 mg/m³ | Respiratory distress, lethargy |
| Mutagenicity Test | Mouse Lymphoma Cells | Various Doses | Induction of mutations |
Mutagenicity
A mouse lymphoma cell mutation assay indicated that exposure to the compound resulted in an increased frequency of mutations, suggesting potential genotoxic effects.
Environmental Impact
Due to the presence of halogen groups in its structure, the compound may pose environmental risks. Its persistence and bioaccumulation potential necessitate careful monitoring during industrial applications.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-Bromo-4-chloro-2-(4,4,4-trifluorobutoxy)benzene, and how are they determined experimentally?
- Methodological Answer : Key properties include molecular weight (calculated as ~313.5 g/mol), boiling point (analogous compounds like 1-Bromo-4-(trifluoromethoxy)benzene have bp ~153–155°C ), and logP (estimated via XLogP3 ~3.7 for structurally similar bromo/trifluoromethoxy derivatives ). Characterization employs:
- GC/HPLC : Purity validation (>95% via GC or HLC, as seen in bromo/chloro/fluoro analogs ).
- NMR/FTIR : To confirm substituent positions and functional groups (e.g., trifluorobutoxy chain).
- Mass Spectrometry : For exact mass verification (e.g., single-isotope mass ~313.95 g/mol).
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
- Nucleophilic Substitution : React 1-Bromo-4-chloro-2-hydroxybenzene with 4,4,4-trifluorobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Suzuki Coupling : For downstream applications, as seen in analogous polyhalo benzenes forming biphenyl intermediates .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization, with purity confirmed via GC/HPLC (>95% ).
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles) due to halogenated compound risks (H300-H302 toxicity ).
- Storage : Inert atmosphere, away from ignition sources (flammability analog: 1-Bromo-4-fluorobenzene ).
- Spill Response : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the electron-withdrawing trifluorobutoxy group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The -CF₃ group decreases electron density at the benzene ring, enhancing electrophilic substitution at the para position.
- Case Study : In Suzuki couplings, bromo substituents activate the ring for palladium-catalyzed reactions, as demonstrated in 1-Bromo-4-chloro-2-fluorobenzene forming phenanthridine precursors .
- Optimization : Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O at 80°C, monitoring yields via LC-MS .
Q. What strategies resolve contradictions in NMR data for regioisomeric impurities?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Differentiates between ortho/para substituents by correlating proton-carbon couplings.
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous substituent positions, as applied to bromo/chloro analogs .
- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian09 ).
Q. How does thermal stability affect storage and reaction design for this compound?
- Methodological Answer :
- TGA/DSC Analysis : Determine decomposition onset temperature (analogs like 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene show stability up to 200°C ).
- Reaction Solvent Selection : Avoid high-boiling solvents (e.g., DMF) if refluxing above 150°C to prevent degradation.
- Long-Term Storage : Argon-sealed vials at –20°C, with periodic purity checks via GC .
Q. What computational methods predict the compound’s behavior in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study transition states in cross-coupling reactions.
- Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. DMSO) on reaction kinetics.
- Docking Studies : For pharmaceutical applications, model interactions with biological targets (e.g., IKK2 inhibitors ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
